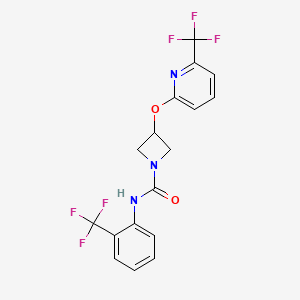

N-(2-(trifluoromethyl)phenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(trifluoromethyl)phenyl]-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F6N3O2/c18-16(19,20)11-4-1-2-5-12(11)24-15(27)26-8-10(9-26)28-14-7-3-6-13(25-14)17(21,22)23/h1-7,10H,8-9H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCJJQNDSFWWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CC=C2C(F)(F)F)OC3=CC=CC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F6N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(trifluoromethyl)phenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceuticals. The presence of the azetidine ring contributes to its structural uniqueness, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on various enzymes, including carbonic anhydrases and histone deacetylases, which are crucial in cancer progression and other diseases .

- Interaction with Receptors : The trifluoromethyl group can facilitate binding to specific receptors, enhancing the compound's therapeutic potential against targets like protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptors .

Biological Activity Data

Recent studies have highlighted the biological efficacy of related compounds. For instance:

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Anti-tubercular | 1.35 - 2.18 | |

| Compound B | Cytotoxicity against cancer cells | 92.4 | |

| Compound C | Inhibitory effect on MDA-MB-231 cells | 0.126 |

These findings suggest that compounds with similar functional groups may exhibit significant biological activities.

Case Study 1: Anti-Tubercular Activity

A series of substituted compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, several derivatives exhibited potent inhibitory concentrations, indicating that modifications in the chemical structure can lead to enhanced biological efficacy .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that certain trifluoromethyl-containing compounds significantly inhibited the proliferation of cancer cell lines such as MDA-MB-231. The IC50 values indicated a promising therapeutic window for further development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing trifluoromethyl groups. For instance, similar compounds have demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% . The trifluoromethyl moiety is known to enhance the lipophilicity and metabolic stability of drugs, making them more effective against resistant cancer types.

Antiviral Properties

Trifluoromethyl-containing compounds have been investigated for their antiviral potential. Research indicates that derivatives with similar structures may disrupt viral polymerase functions, which is crucial for the development of new antiviral agents against influenza viruses . The ability to modify the azetidine structure could lead to enhanced efficacy against a broader range of viral targets.

Insecticidal and Fungicidal Activities

Compounds with trifluoromethyl groups have shown promising insecticidal and fungicidal activities. For example, certain trifluoromethyl pyrimidine derivatives exhibited moderate insecticidal effects against pests like Mythimna separata and Spodoptera frugiperda . Additionally, these compounds demonstrated antifungal activities against pathogens such as Botrytis cinerea, indicating their potential use in crop protection.

Development of Functional Materials

The unique electronic properties imparted by trifluoromethyl groups make these compounds suitable for developing advanced materials. Their incorporation into polymers or coatings can enhance thermal stability and chemical resistance, which are desirable traits in various industrial applications.

Case Studies

Comparison with Similar Compounds

Key Observations :

- Dual -CF₃ groups enhance metabolic stability over mono-trifluoromethylated analogs (e.g., Compound 43) .

- The pyridin-2-yl-oxy linkage in the target compound is distinct from benzamide or thioether linkages in other analogs (), which may alter electronic properties .

Pharmacological Activity

- TRPV1 Antagonists: Compounds 42–46 () are TRPV1 antagonists with IC₅₀ values in the nanomolar range.

- Selectivity : The azetidine core may reduce off-target effects compared to bulkier substituents (e.g., cyclopentyloxy in Compound 43), which could sterically hinder binding .

Physicochemical Properties

- Molecular Weight : Estimated at ~450–500 Da (based on analogs in ), comparable to TRPV1 antagonists (e.g., Compound 42: MW 527.55) .

- Lipophilicity: Dual -CF₃ groups likely increase logP compared to mono-trifluoromethylated analogs, enhancing membrane permeability .

- Solubility : The azetidine’s polarity may improve aqueous solubility over purely aromatic analogs (e.g., ’s dihydropyridines) .

Stability and Metabolic Profile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.